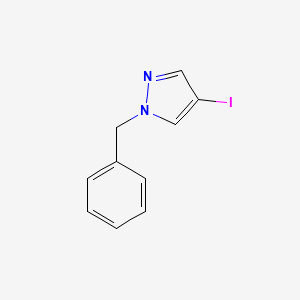

1-Benzyl-4-iodo-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. royal-chem.commdpi.com Its aromatic nature, arising from the delocalization of six π-electrons, provides inherent stability. royal-chem.comijraset.com The pyrazole structure is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and favorable drug-like properties. mdpi.com

Historical Context of Pyrazole Derivatives

The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. mdpi.comijraset.com The first synthesis of pyrazole itself was achieved by Hans von Pechmann in 1898. ijraset.com One of the earliest and most well-known methods for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648) derivative. researchgate.netmdpi.com The first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. orientjchem.orgnih.gov

Prevalence in Pharmaceutical and Agrochemical Industries

Pyrazole derivatives are widely utilized in the pharmaceutical and agrochemical sectors due to their broad spectrum of biological activities. royal-chem.commdpi.comorientjchem.org In the pharmaceutical industry, pyrazole-containing compounds have been developed as anti-inflammatory, anticancer, antiviral, and antipsychotic agents. mdpi.comnih.gov For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, and crizotinib (B193316) is an anticancer agent, both featuring a pyrazole core. royal-chem.commdpi.com

In the agrochemical industry, pyrazole derivatives are key components in many pesticides, including insecticides, herbicides, and fungicides. royal-chem.commdpi.comresearchgate.net Their effectiveness in crop protection has led to the development of numerous commercial products. lookchem.comchemimpex.com

Role as a Versatile Synthetic Scaffold

The pyrazole ring serves as a versatile building block in organic synthesis, enabling the creation of a wide array of more complex molecules. lookchem.comencyclopedia.pub Its structure allows for functionalization at various positions, providing a scaffold for developing new compounds with tailored properties. researchgate.netmdpi.com The reactivity of the pyrazole core, including its ability to undergo various substitution reactions, makes it an invaluable tool for synthetic chemists. encyclopedia.pubmdpi.com

Unique Attributes of the Iodine Substituent at the C4-Position

The presence of an iodine atom at the C4 position of the pyrazole ring in 1-Benzyl-4-iodo-1H-pyrazole is of particular strategic importance. This halogen substituent significantly influences the molecule's reactivity and provides a key site for further chemical modifications. lookchem.comvulcanchem.com

Influence of Halogenation on Reactivity and Selectivity

Halogenation of the pyrazole ring, particularly at the C4 position, is a common strategy to modulate its electronic properties and reactivity. researchgate.netresearchgate.net The C4 position is the most nucleophilic site on the pyrazole ring, making it susceptible to electrophilic substitution reactions. encyclopedia.pubmdpi.com The introduction of an iodine atom, an electron-withdrawing group, can alter the reactivity of the entire ring system. This modification allows for selective chemical transformations at other positions of the molecule.

Strategic Importance of Iodine for Further Functionalization

The iodine atom at the C4 position is an excellent leaving group, making it a linchpin for a variety of cross-coupling reactions. mdpi.com This allows for the introduction of new functional groups and the construction of more complex molecular architectures. metu.edu.tr Reactions such as Suzuki and Heck couplings can be readily performed at this position, demonstrating the synthetic utility of 4-iodopyrazole (B32481) derivatives in creating diverse chemical libraries for drug discovery and material science. For instance, 4-iodopyrazoles are used as intermediates in the synthesis of estrogen receptor modulators. metu.edu.tr

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉IN₂ | lookchem.comlabproinc.comsigmaaldrich.com |

| Molecular Weight | 284.10 g/mol | lookchem.comlabproinc.comsigmaaldrich.com |

| CAS Number | 50877-42-4 | lookchem.comchemimpex.comlabproinc.com |

| Melting Point | 61-66 °C | lookchem.comchemimpex.comsigmaaldrich.com |

| Appearance | White to off-white solid | chemimpex.comlabproinc.com |

| Purity | ≥ 97-98% | chemimpex.comlabproinc.comsigmaaldrich.com |

Overview of Research Trajectories for this compound

Research involving this compound primarily follows three interconnected trajectories: the development of efficient synthesis methods, the exploration of its chemical reactivity and reaction mechanisms, and its application as a strategic intermediate in the synthesis of complex organic molecules. These areas of study highlight the compound's role as a versatile scaffold in modern organic chemistry.

Synthesis Methodologies and Innovations

The preparation of this compound is typically achieved through multi-step synthetic sequences that allow for precise control over the substitution pattern of the pyrazole ring. The most common strategies involve the iodination of a pyrazole precursor followed by N-benzylation, or the reversal of these steps.

A prevalent method begins with the direct iodination of pyrazole to form the 4-iodopyrazole intermediate. This transformation can be accomplished using various iodinating agents. For instance, reacting pyrazole with iodine in the presence of an oxidizing agent like hydrogen peroxide or a ceric ammonium (B1175870) nitrate (B79036) (CAN)/I₂ system effectively installs the iodine atom at the C4 position. rsc.org Subsequently, the N-alkylation of 4-iodopyrazole with a benzyl (B1604629) halide, such as benzyl chloride, under basic conditions (e.g., potassium hydroxide) yields the final product. Alternative iodinating systems, such as N-iodosuccinimide (NIS), also provide an efficient route to the 4-iodinated pyrazole core. Innovations in this area focus on improving yield, regioselectivity, and the use of milder, more environmentally benign conditions. researchgate.net

| Iodinating Agent | Substrate | Key Conditions | Reference |

|---|---|---|---|

| Iodine / Hydrogen Peroxide | Pyrazole | Ethanol solvent, controlled addition of H₂O₂ | |

| Iodine / Ceric Ammonium Nitrate (CAN) | Pyrazole | Standard conditions for I₂/CAN system | rsc.org |

| N-Iodosuccinimide (NIS) | 1-Benzyl-1H-pyrazole | Controlled conditions for direct iodination | |

| Iodine / Iodic Acid (HIO₃) | 5-chloro-1,3-dimethyl-1H-pyrazole | Refluxing acetic acid | mdpi.com |

Reactivity Profiles and Mechanistic Studies

The reactivity of this compound is dominated by the chemistry of its carbon-iodine (C-I) and C5-H bonds. The C-I bond is particularly susceptible to transition-metal-catalyzed cross-coupling reactions, where the iodine atom functions as an excellent leaving group. rsc.org This has been exploited in a variety of powerful C-C and C-N bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This compound readily couples with arylboronic acids in the presence of a palladium catalyst to furnish 4-aryl-1-benzyl-1H-pyrazoles. rsc.org

Heck-Mizoroki Reaction: The reaction of this compound with alkenes, catalyzed by palladium, provides access to 4-alkenyl-1H-pyrazoles. clockss.org Studies have shown that the benzyl group is a suitable N-protecting group for this transformation. clockss.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, creating 4-aminopyrazole derivatives. While some palladium-based systems show higher efficacy with the analogous 4-bromo-pyrazole for certain amines, copper(I)-catalyzed aminations have proven effective for 4-iodo-pyrazoles, particularly with alkylamines possessing β-hydrogens. nih.govresearchgate.net

A significant finding in the study of this compound's reactivity is the potential for highly chemoselective functionalization. Researchers have demonstrated that palladium-catalyzed direct arylation can occur selectively at the C5 position of the pyrazole ring without disturbing the C4-iodo bond. rsc.org This C5-arylated intermediate can then undergo a subsequent cross-coupling reaction at the C4 position, providing a strategic route to unsymmetrically disubstituted pyrazoles. rsc.org This stepwise functionalization highlights the tunable reactivity of the pyrazole core.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, K₂CO₃ in DMA | C4,C5-Diarylpyrazole | rsc.org |

| Heck-Mizoroki | Methyl acrylate | Pd(OAc)₂, P(OEt)₃, Et₃N in DMF | 4-Alkenyl-1H-pyrazole | clockss.org |

| Direct C-H Arylation | Bromoarenes | Pd(OAc)₂, KOAc in DMA | 5-Aryl-4-iodo-1-benzyl-1H-pyrazole | rsc.org |

| Cu(I)-Catalyzed Amination | Alkylamines with β-hydrogens | CuI | 4-Alkylaminopyrazole | nih.govresearchgate.net |

| Cu(I)-Catalyzed Alkoxylation | Alcohols | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, KOtBu | 4-Alkoxypyrazole | semanticscholar.orgnih.gov |

Applications in Advanced Organic Synthesis

The synthetic utility of this compound is extensive, serving as a cornerstone intermediate for constructing more complex and functionally diverse molecules. Its applications span several key areas of chemical science.

Pharmaceutical Synthesis: The compound is a valuable precursor in drug discovery programs. chemimpex.com Derivatives of this compound have been investigated for their potential as anti-cancer agents and for treating neurological disorders. chemimpex.com Notably, the related intermediate, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, is crucial in the multi-kilogram scale synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. researchgate.net

Agrochemical Development: In agricultural chemistry, this pyrazole derivative is used to formulate novel agrochemicals. lookchem.com Its structure can be elaborated to produce potent fungicides, insecticides, and herbicides, contributing to the development of effective crop protection solutions. chemimpex.com

Materials Science: The compound is also employed in the synthesis of advanced materials, where the pyrazole core can be incorporated into polymers and coatings to confer specific properties. chemimpex.com

Scaffold for Complex Molecules: The ability to perform sequential and regioselective functionalization at both the C5 and C4 positions makes this compound a powerful tool for building highly substituted pyrazole systems, which are difficult to access through other methods. rsc.org This allows chemists to explore new chemical space and design molecules with tailored properties. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEYRBGIYMWFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396514 | |

| Record name | 1-Benzyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50877-42-4 | |

| Record name | 4-Iodo-1-(phenylmethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50877-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 4 Iodo 1h Pyrazole and Its Precursors

Direct Iodination Strategies for Pyrazole (B372694) Rings

Direct iodination involves the electrophilic substitution of a hydrogen atom on the pyrazole core with an iodine atom. Various reagents and catalytic systems have been developed to facilitate this transformation efficiently and with high positional control.

A prominent method for the iodination of pyrazoles, particularly those with an N-H bond, involves the use of molecular iodine (I₂) in the presence of a mild oxidant, ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govmetu.edu.tr This system effectively generates an electrophilic iodine species required for the substitution reaction. The reaction is typically conducted in a solvent such as acetonitrile (B52724) (MeCN). nih.gov Studies have shown that for the reaction to proceed to completion in a reasonable timeframe, an excess of both iodine and CAN may be required, often in conjunction with heating the reaction mixture to reflux. nih.gov This approach is valued for its directness in functionalizing the pyrazole core prior to subsequent substitutions, such as N-alkylation. nih.govevitachem.com

| Reactant | Reagents | Solvent | Conditions | Product | Source |

|---|---|---|---|---|---|

| 1-Aryl-3-CF₃-pyrazole | I₂ (1.3 equiv.), CAN (1.1 equiv.) | MeCN | Reflux, Overnight | 1-Aryl-4-iodo-3-CF₃-pyrazole | nih.gov |

The pyrazole ring possesses distinct electronic characteristics that govern its reactivity towards electrophiles. The C4 position is notably nucleophilic, while the C3 and C5 positions are considered electrophilic. researchgate.net Consequently, electrophilic aromatic substitution reactions, such as iodination, preferentially occur at the C4 carbon. researchgate.net The use of the I₂/CAN system is highly regioselective, affording the 4-iodo isomers as the primary products. nih.gov This inherent selectivity is crucial as it provides direct access to 4-iodopyrazole (B32481) intermediates, which are versatile building blocks for creating more complex molecules through reactions like palladium-catalyzed cross-coupling. nih.govnih.gov Alternative methods, such as those involving the generation of a lithium pyrazolide followed by quenching with iodine, result in iodination at the C5 position, highlighting the importance of method selection for controlling regiochemical outcomes. nih.gov

To enhance the efficiency and sustainability of pyrazole iodination, catalytic methods have been explored. One such approach utilizes potassium iodate (B108269) (KIO₃) as the iodinating agent with a diphenyl diselenide ((PhSe)₂) catalyst under acidic conditions. nih.gov This system provides an effective pathway for the synthesis of 4-iodo-1-aryl-1H-pyrazoles. nih.govresearchgate.net Another strategy involves the use of iodine monochloride (ICl) in the presence of a base like lithium carbonate (Li₂CO₃) at room temperature. nih.gov This method is particularly effective for the dehydration and subsequent iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles to yield 1-acyl-4-iodo-1H-pyrazoles. nih.gov These catalytic approaches offer alternatives to stoichiometric reagents, often proceeding under mild conditions. nih.govnih.gov

N-Benzylation of Iodo-1H-pyrazoles

Following the successful iodination of the pyrazole ring at the C4 position, the subsequent step is the introduction of the benzyl (B1604629) group onto one of the ring's nitrogen atoms. This N-alkylation reaction transforms the 4-iodo-1H-pyrazole intermediate into the final target compound.

A modern and effective method for the N-alkylation of pyrazoles, including iodinated derivatives, employs trichloroacetimidate (B1259523) electrophiles, such as benzyl trichloroacetimidate, in the presence of a Brønsted acid catalyst. mdpi.com Camphorsulfonic acid (CSA) is a commonly used catalyst for this transformation. semanticscholar.org This approach facilitates the formation of the N-benzyl bond under relatively mild conditions. mdpi.com The reaction mechanism is thought to involve the formation of a carbocation intermediate from the trichloroacetimidate, which is then attacked by the nucleophilic nitrogen of the pyrazole ring. semanticscholar.org This method has proven effective for synthesizing compounds structurally similar to 1-benzyl-4-iodo-1H-pyrazole, such as 4-iodo-1-(1-phenylethyl)-1H-pyrazole. mdpi.com

The efficiency of the N-alkylation of pyrazoles using trichloroacetimidates can be influenced by several factors. Optimization studies have focused on variables such as the catalyst and reaction time. semanticscholar.org For instance, using camphorsulfonic acid as a catalyst, reaction times can be shortened significantly, often to around four hours, without a substantial loss in product yield. semanticscholar.org The electronic nature of the alkylating agent also plays a critical role; benzyl groups with electron-donating substituents (e.g., 4-methoxybenzyl) tend to give higher yields than those with electron-withdrawing groups (e.g., 4-chlorobenzyl). semanticscholar.org This observation supports a mechanism involving a carbocation intermediate, as electron-donating groups stabilize the positive charge, facilitating the reaction. semanticscholar.org

| Electrophile | Nucleophile | Catalyst | Time | Yield | Source |

|---|---|---|---|---|---|

| 4-Methoxybenzyl trichloroacetimidate | 4-Chloropyrazole | CSA | 4 h | 92% | semanticscholar.org |

| Benzyl trichloroacetimidate | 4-Chloropyrazole | CSA | 4 h | 75% | semanticscholar.org |

| 4-Chlorobenzyl trichloroacetimidate | 4-Chloropyrazole | CSA | 4 h | 37% | semanticscholar.org |

Multi-component Reactions (MCRs) and Cycloaddition Approaches to Substituted Pyrazoles

Multi-component reactions (MCRs) and cycloaddition reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgmdpi.com These approaches are particularly valuable for the synthesis of polysubstituted pyrazoles, offering advantages in terms of efficiency and atom economy. rsc.org

The [3+2] cycloaddition reaction is a cornerstone of pyrazole synthesis, involving the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. researchgate.net In the context of pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines, which react with alkynes or alkenes as dipolarophiles. nih.gov

One prominent example is the reaction of in situ generated nitrile imines from hydrazonoyl chlorides with alkenes. This eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction provides a highly regioselective route to fully substituted pyrazoles. mdpi.com The reaction mechanism involves the base-mediated generation of the nitrilimine, which then undergoes a regioselective cycloaddition with an enaminone (the alkene component). mdpi.com

Another versatile method involves the [3+2] cycloaddition of sydnones with alkynes. acs.org This approach has been a mainstay in heterocyclic chemistry for constructing pyrazole derivatives. acs.org Recent advancements have utilized copper-catalysis to achieve regioselective synthesis of 1,4-disubstituted pyrazoles. acs.org A novel base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones also affords 1,3,4-trisubstituted pyrazoles with high regioselectivity under mild conditions. acs.org

The following table summarizes various [3+2] cycloaddition strategies for pyrazole synthesis:

| 1,3-Dipole | Dipolarophile | Key Features | Resulting Pyrazole Substitution |

|---|---|---|---|

| Nitrile Imines (from hydrazonoyl chlorides) | Enaminones | High regioselectivity, ENAC reaction. mdpi.com | 1,3,4,5-tetrasubstituted. mdpi.com |

| Sydnones | Alkynes | Versatile, can be copper-catalyzed for regioselectivity. acs.org | 1,4-disubstituted or polysubstituted. acs.org |

| Diazo compounds | Alkynes/Alkenes | Classical and widely used method. nih.gov | Variably substituted. nih.gov |

Multi-component reactions provide a direct and efficient route to polysubstituted pyrazoles that can serve as precursors for further functionalization, such as N-benzylation and iodination. A common and classic method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org MCRs can be designed to generate the 1,3-dicarbonyl compound in situ, followed by reaction with a hydrazine (B178648). beilstein-journals.org

For instance, a three-component reaction of aldehydes, ketones, and hydrazines under microwave irradiation can produce pyrazolines, which are then oxidized to pyrazoles. rsc.org Another example is a four-component reaction involving benzyl halides, malononitrile (B47326) or ethyl cyanoacetate, diethyl acetylenedicarboxylate (B1228247) or ethyl acetoacetate, and hydrazine hydrate, which yields highly functionalized pyrano[2,3-c]pyrazoles. core.ac.uk

The synthesis of 4-iodopyrazoles can be achieved through various methods. One approach is the electrophilic cyclization of acetylenic hydrazones initiated by molecular iodine. metu.edu.tr This method allows for the direct synthesis of 1-aryl-5-alkyl/aryl-4-iodopyrazoles from acyclic starting materials. metu.edu.tr Another method involves the direct iodination of a pre-formed pyrazole ring using reagents like iodine in the presence of an oxidizing agent or through electrochemical methods. chemicalbook.comresearchgate.netgoogle.com

Protection Group Chemistry in the Synthesis of this compound Derivatives

In the multi-step synthesis of complex molecules like this compound, protecting groups play a crucial role in masking reactive functional groups to prevent unwanted side reactions. researchgate.net The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. researchgate.net

In pyrazole synthesis, the N-H proton is acidic and can interfere with reactions involving strong bases or nucleophiles. Therefore, protection of one of the nitrogen atoms is often necessary. N-protecting groups are instrumental in directing the regioselectivity of subsequent substitution reactions on the pyrazole ring. rsc.org For example, a bulky protecting group on one nitrogen can sterically hinder that side of the molecule, directing incoming electrophiles to other positions.

Common N-protecting groups for pyrazoles include the tetrahydropyranyl (THP) group, which can be introduced under solvent- and catalyst-free conditions. rsc.org The p-methoxybenzyl (PMB) group is another versatile protecting group that can be conveniently removed with trifluoroacetic acid. researchgate.netholzer-group.at

The benzyl (Bn) group is a widely used protecting group for amines and other nitrogen-containing heterocycles due to its general stability towards both acidic and basic conditions. chem-station.com It is typically introduced by reacting the N-H group with a benzyl halide (benzyl chloride or benzyl bromide) in the presence of a base. chem-station.com

The key advantages of the benzyl group include its robustness in various reaction conditions. chem-station.com However, its removal often requires relatively harsh reductive conditions, such as catalytic hydrogenation (e.g., H₂ with Pd/C), which might not be compatible with other functional groups in the molecule. wikipedia.orgnih.govsciencemadness.org Alternative deprotection methods include the use of strong Lewis acids or oxidative cleavage. nih.gov

The following table provides a comparative overview of common deprotection methods for the N-benzyl group:

| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Typically neutral, can be run at various pressures. nih.govsciencemadness.org | Clean reaction, byproducts are toluene (B28343) and the deprotected amine. organic-chemistry.org | Not compatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups). wikipedia.org |

| Dissolving Metal Reduction | Na in liquid NH₃ | Low temperature. chem-station.com | Effective for resistant benzyl groups. | Requires specialized equipment and handling of hazardous materials. |

| Lewis Acid Cleavage | BBr₃, BCl₃, AlCl₃ | Anhydrous conditions. nih.gov | Useful when hydrogenation is not feasible. | Harsh conditions, not compatible with acid-labile groups. nih.gov |

| Oxidative Cleavage | DDQ, CAN | Mild conditions for p-methoxybenzyl (PMB) groups. organic-chemistry.org | Selective for electron-rich benzyl groups. organic-chemistry.org | Less effective for simple benzyl groups, may require photoirradiation. organic-chemistry.org |

In the synthesis of this compound, the benzyl group serves a dual purpose: it acts as a protecting group and is also an integral part of the final molecule's structure. Therefore, its introduction is a key step, and its stability during subsequent reactions, such as the introduction of the iodine atom at the 4-position, is paramount.

Reactivity and Transformational Chemistry of 1 Benzyl 4 Iodo 1h Pyrazole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, facilitating a wide array of cross-coupling reactions that are indispensable for creating C-C bonds. libretexts.org For a substrate like 1-benzyl-4-iodo-1H-pyrazole, two of the most prominent palladium-catalyzed reactions are the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction. These methods allow for the introduction of aryl and alkenyl groups, respectively, onto the pyrazole (B372694) scaffold.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgnih.gov This reaction is widely used for creating biaryl structures and other conjugated systems due to its high functional group tolerance and the relatively low toxicity of the boron-based reagents. nih.gov In the context of this compound, the C4-iodo substituent serves as an excellent coupling partner for Suzuki-Miyaura reactions, enabling the formation of 4-aryl-1-benzyl-1H-pyrazoles. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While the Suzuki-Miyaura coupling typically occurs at the site of the carbon-halogen bond (C4-position), the arylation of the C5-position of the pyrazole ring is also a critical transformation. This is generally achieved not through a Suzuki-Miyaura pathway, but via a palladium-catalyzed direct C–H bond activation. rsc.org In pyrazole systems where both C4 and C5 positions are available, direct C-H arylation often leads to a mixture of C4- and C5-arylated products. However, in a substrate like this compound, the C4-position is substituted with iodine, making the C5-H bond the primary site for direct arylation. Research has demonstrated that specific catalytic conditions can be employed to selectively functionalize this C5-H bond, providing a route to 4-iodo-5-aryl-1-benzyl-1H-pyrazoles. rsc.org

A key challenge and opportunity in the functionalization of this compound is controlling the chemoselectivity between the reaction at the C4-I bond and the C5-H bond. These two positions can be targeted by different palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling would typically proceed at the C-I bond, while direct arylation occurs at the C-H bond.

Remarkably, studies have shown that high chemoselectivity for C5-H arylation can be achieved without cleavage of the C4-I bond. By using a simple, phosphine-free catalytic system, such as palladium(II) acetate (Pd(OAc)₂) with potassium acetate (KOAc) as the base in a solvent like dimethylacetamide (DMA), it is possible to selectively couple aryl bromides at the C5-position of N-protected 4-iodopyrazoles. rsc.org This process is highly chemoselective, leaving the C4-iodo group untouched and available for subsequent transformations, such as a traditional Suzuki-Miyaura coupling. rsc.org This selective C5-H arylation demonstrates that the reaction pathway can be precisely controlled by the choice of catalyst and reaction conditions, allowing for a stepwise and regioselective construction of complex pyrazole derivatives.

Table 1: Conditions for Palladium-Catalyzed Direct C5-Arylation of N-Substituted 4-Iodopyrazoles rsc.org

| Catalyst | Base | Solvent | Selectivity | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ (1 mol%) | KOAc | DMA | Highly selective for C5-H arylation over C4-I coupling | rsc.org |

The Heck-Mizoroki reaction, or simply the Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. nih.govfrontiersin.org This reaction is a powerful tool for C-C bond formation and is particularly useful for the synthesis of alkenylated aromatic and heteroaromatic compounds. clockss.org

The Heck-Mizoroki reaction has been successfully applied to 1-protected-4-iodo-1H-pyrazoles for the synthesis of 1-protected-4-alkenyl-1H-pyrazoles. clockss.org Studies have shown that N-benzyl protected 4-iodopyrazole (B32481) is a suitable substrate for this transformation. The reaction involves coupling the 4-iodopyrazole with various alkenes, such as acrylates, to yield the corresponding 4-alkenyl derivatives. clockss.org For example, the reaction between this compound and methyl acrylate, catalyzed by palladium(II) acetate in the presence of a suitable ligand and base, produces methyl (E)-3-(1-benzyl-1H-pyrazol-4-yl)acrylate. clockss.org This method provides a direct route to C4-alkenylated pyrazoles, which are valuable synthetic intermediates.

The choice of ligand in the Heck-Mizoroki reaction is crucial as it can significantly influence the reaction's efficiency and outcome. In the alkenylation of 4-iodo-1H-pyrazoles, triethyl phosphite (P(OEt)₃) has been identified as a particularly suitable ligand, leading to high yields of the desired 4-alkenyl-1H-pyrazole product. clockss.org When P(OEt)₃ was used as the ligand in the reaction of 4-iodo-1-trityl-1H-pyrazole with methyl acrylate, the product was obtained in 95% yield. In contrast, changing the ligand to triphenylphosphine (PPh₃) under similar conditions resulted in a significantly lower yield of 50%. clockss.org

The Heck-Mizoroki reaction is also known for its stereoselectivity. In the majority of cases involving the coupling of 4-iodopyrazoles with monosubstituted alkenes, the reaction proceeds with high stereoselectivity to afford the E-isomer (trans-alkene) as the major product. clockss.org For instance, the product from the reaction with methyl acrylate was assigned the E-configuration based on the large coupling constant (15.9 Hz) observed between the vinylic protons in its ¹H-NMR spectrum. clockss.org However, in some cases, such as the reaction with methyl vinyl ketone or acrylonitrile, a mixture of E- and Z-isomers may be formed. clockss.org

Table 2: Heck-Mizoroki Reaction of N-Protected 4-Iodo-1H-pyrazoles with Alkenes clockss.org

| N-Protecting Group | Alkene | Ligand | Yield (%) | Product Stereochemistry |

|---|---|---|---|---|

| Trityl | Methyl Acrylate | P(OEt)₃ | 95 | E |

| Trityl | Methyl Acrylate | PPh₃ | 50 | E |

| Benzyl (B1604629) | Methyl Acrylate | P(OEt)₃ | 75 | E |

| Trityl | tert-Butyl Acrylate | P(OEt)₃ | 90 | E |

| Trityl | Methyl Vinyl Ketone | P(OEt)₃ | 85 | E/Z Mixture |

| Trityl | Styrene | P(OEt)₃ | 44 | E |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful method for the formation of carbon-nitrogen bonds. libretexts.org Its application to heteroaryl halides like this compound allows for the introduction of a wide array of nitrogen-containing functional groups.

Coupling with Amines

The palladium-catalyzed amination of 4-halopyrazoles is highly effective, particularly for the coupling of aryl- or alkylamines that lack a β-hydrogen atom. Research on the closely related substrate, 4-bromo-1-trityl-1H-pyrazole, demonstrates that using a catalyst system composed of Pd(dba)₂ and a bulky phosphine ligand such as tBuDavePhos facilitates the smooth coupling with these types of amines. In contrast, reactions involving amines that possess a β-hydrogen atom, such as pyrrolidine or allylamine, tend to result in lower yields under these conditions, likely due to competing β-hydride elimination from the palladium complex during the catalytic cycle. organic-chemistry.org

A notable example directly relevant to the benzyl-substituted scaffold is the visible-light-mediated amination of 1-benzyl-4-bromopyrazole with pyrrolidine, which has been successfully performed using a combination of nickel and photoredox catalysts, illustrating a modern approach to this classic transformation. organic-chemistry.org

| Amine | Halogen on Pyrazole (X) | Yield (%) | Key Observation |

|---|---|---|---|

| Aniline | Br | 91 | Good yield with amine lacking β-hydrogen. |

| Benzylamine | Br | 88 | Good yield with amine lacking β-hydrogen. |

| Pyrrolidine | Br | Low Yield | Poor result with amine possessing β-hydrogen. |

| Allylamine | Br | Low Yield | Poor result with amine possessing β-hydrogen. |

| Piperidine | I | Low Yield | Poor result with cyclic amine possessing β-hydrogens. |

Data adapted from studies on 4-halo-1-trityl-1H-pyrazoles, which serve as a model for the reactivity of the 4-halopyrazole core. organic-chemistry.org

Complementarity with Copper-Catalyzed Amination

A key aspect of the C-N coupling strategy for 4-iodopyrazoles is the distinct and complementary roles of palladium and copper catalysts. While the Buchwald-Hartwig reaction is well-suited for aromatic amines and bulky alkylamines without β-hydrogens, it is often inefficient for alkylamines and cyclic amines that do contain β-hydrogens. researchgate.netnih.gov

This limitation is effectively overcome by employing a copper-catalyzed amination protocol. Specifically, copper(I) iodide (CuI) has been shown to be an effective catalyst for the C-N coupling of 4-iodo-1H-1-tritylpyrazole with alkylamines that possess a β-hydrogen. organic-chemistry.org This complementary reactivity allows for a broader scope of amines to be successfully coupled to the pyrazole C-4 position. Therefore, the choice between a palladium or copper catalyst is dictated by the structure of the amine coupling partner, providing a versatile toolkit for the synthesis of diverse 4-aminopyrazole derivatives. nih.gov

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a fundamental C-C bond-forming reaction that joins terminal alkynes with aryl or vinyl halides. libretexts.org This reaction, co-catalyzed by palladium and copper(I), is highly effective for the alkynylation of this compound. The process enables the direct introduction of an alkyne moiety at the C-4 position, creating valuable intermediates for further synthetic transformations or for incorporation into larger conjugated systems.

Studies on related 4-iodopyrazole derivatives show that the reaction proceeds efficiently under typical Sonogashira conditions. tandfonline.com A standard catalytic system involves a palladium source, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), a copper(I) co-catalyst like copper(I) iodide (CuI), and an amine base, typically triethylamine (Et₃N), in a solvent like dimethylformamide (DMF). tandfonline.com This methodology has been successfully applied to couple phenylacetylene with 5-chloro-4-iodopyrazoles, yielding the corresponding 4-(phenylethynyl)pyrazoles in good yields. tandfonline.com The versatility of the Sonogashira coupling allows for a wide range of terminal alkynes, bearing various functional groups, to be coupled with the 4-iodopyrazole core. researchgate.net

| Component | Typical Reagent/Condition |

|---|---|

| Substrate | 4-Iodo-1-substituted-pyrazole |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |

| Palladium Catalyst | PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (Et₃N) |

| Solvent | Dimethylformamide (DMF) |

Conditions are based on established procedures for the Sonogashira coupling of various 4-iodopyrazole derivatives. researchgate.nettandfonline.com

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions offer a valuable and often complementary alternative to palladium-based methodologies for the functionalization of this compound. These methods are particularly useful for forming C-O and C-N bonds.

CuI-Catalyzed Direct 4-Alkoxylation with Alcohols

A direct C-O bond formation at the C-4 position of the pyrazole ring can be achieved through a copper(I) iodide-catalyzed coupling reaction with alcohols. This method provides an efficient route to 4-alkoxypyrazoles. Research has established optimal conditions for this transformation using 4-iodopyrazoles, which involve CuI (20 mol%) as the catalyst, 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) as a ligand, and potassium t-butoxide as the base. tandfonline.comumich.edu The reaction is typically performed using an excess of the alcohol as the solvent and is accelerated by microwave irradiation at 130 °C. tandfonline.comumich.edu

This protocol has been successfully applied to a variety of alcohols, including primary, secondary, and allylic alcohols, demonstrating its broad scope. nih.gov

| Alcohol | Product | Yield (%) |

|---|---|---|

| Allyl alcohol | 4-(Allyloxy)-1-trityl-1H-pyrazole | 91 |

| Ethanol | 4-Ethoxy-1-trityl-1H-pyrazole | 84 |

| Isopropanol | 4-Isopropoxy-1-trityl-1H-pyrazole | 69 |

| Cyclohexanol | 4-(Cyclohexyloxy)-1-trityl-1H-pyrazole | 72 |

| Benzyl alcohol | 4-(Benzyloxy)-1-trityl-1H-pyrazole | 12 |

Data from a study on the CuI-catalyzed alkoxylation of 4-iodo-1-trityl-1H-pyrazole, demonstrating the reaction's scope. nih.gov

CuI-Catalyzed Amination Reactions

As previously noted, copper-catalyzed amination serves as a crucial counterpart to the Buchwald-Hartwig reaction. The use of copper(I) iodide is particularly effective for the C-N coupling of 4-iodo-1H-pyrazole substrates with alkylamines that contain β-hydrogens. organic-chemistry.orgnih.gov While palladium catalysts often fail with these substrates due to side reactions, the CuI-mediated pathway proceeds efficiently, leading to the desired 4-alkylaminopyrazole products in good yields. This reaction highlights the unique catalytic properties of copper in facilitating challenging C-N bond formations that are otherwise difficult to achieve. organic-chemistry.org

Intramolecular C-N Cross-Coupling Reactions

While the C4-iodo group is a prime site for intermolecular cross-coupling, it can also participate in intramolecular reactions to form fused heterocyclic systems. Intramolecular C-N cross-coupling reactions, in particular, offer a pathway to synthesize pyrazole-fused nitrogen-containing rings. These reactions typically involve a nitrogen nucleophile tethered to the pyrazole core, often via the N1-benzyl group or a substituent at a neighboring position.

The general mechanism for such a transformation, often catalyzed by palladium or copper, would involve the oxidative addition of the catalyst to the C4-I bond, followed by an intramolecular nucleophilic attack by the tethered nitrogen atom, and subsequent reductive elimination to furnish the cyclized product. The efficiency and regioselectivity of the cyclization are influenced by factors such as the length and flexibility of the linker connecting the nucleophile to the pyrazole ring, the nature of the catalyst, and the reaction conditions. Although specific examples involving the ortho-position of the N1-benzyl group of this compound are not extensively detailed, the principle is a cornerstone of heterocyclic synthesis. The synthesis of pyrazole-fused heterocycles is a significant goal in medicinal chemistry due to the diverse biological activities of these scaffolds. nih.gov

Functionalization at Peripheral Positions of the Pyrazole Ring

Beyond the reactions at the carbon-iodine bond, the pyrazole ring of this compound can be functionalized at other positions, primarily through C-H activation. The C5 position is a key site for such transformations.

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for modifying heterocyclic cores. For pyrazole derivatives, the C5 position is often susceptible to selective functionalization. preprints.org The presence of an electron-withdrawing group at the C4 position, such as the iodine atom in this compound, can increase the acidity of the C5-H bond, making it more susceptible to deprotonation and subsequent metalation. researchgate.net

This selective C5-arylation is typically achieved using a palladium catalyst, such as palladium(II) acetate, often in the presence of a base and a suitable solvent. preprints.org The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the pyrazole and facilitates the cleavage of the C5-H bond. The resulting palladacycle can then react with an aryl halide to yield the C5-arylated product. The N1-benzyl group plays a crucial role by directing the regioselectivity and preventing N-arylation, which can be a competing side reaction.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1-Benzylimidazole | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | Anisole | 62% | preprints.org |

| 1-Methylpyrazole | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | Anisole | 55% | preprints.org |

| 1-Aryl-3-CF₃-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Not specified | 56% | nih.gov |

This table presents examples of C5-arylation and related cross-coupling reactions on N-substituted azoles to illustrate typical conditions and yields.

Steric hindrance can significantly impact the reactivity of the pyrazole ring. The N1-benzyl group, while electronically stabilizing and directing, is also sterically demanding. This bulkiness can influence the approach of reagents to the adjacent C5 position. In C5-arylation reactions, the steric profile of both the N1-substituent and the incoming aryl halide can affect reaction rates and yields. For instance, highly substituted aryl halides may react more slowly due to steric clash with the N1-benzyl group during the formation of the transition state. Similarly, replacing the benzyl group with a smaller alkyl group like methyl could potentially increase the rate of C5-functionalization, assuming electronic factors remain comparable. This interplay between steric and electronic effects is a key consideration in designing synthetic routes involving substituted pyrazoles.

Mechanistic Insights into Catalytic Transformations

The reactions of this compound are predominantly reliant on transition metal catalysis. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope.

Both palladium and copper are extensively used to catalyze cross-coupling reactions involving the C4-I bond of iodopyrazoles. nih.govmdpi.com The general order of reactivity for aryl halides in such couplings is I > Br > Cl, making the C-I bond in this compound highly reactive. mdpi.com

Palladium Catalysis: In palladium-catalyzed reactions such as Suzuki, Sonogashira, or Heck couplings, the mechanism typically initiates with the oxidative addition of the C-I bond to a low-valent palladium(0) species. nih.gov This step forms a Pd(II)-intermediate. For a Suzuki coupling, this is followed by transmetalation with an organoboron reagent. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Copper Catalysis: Copper-catalyzed reactions, such as Ullmann-type couplings for C-N or C-O bond formation, follow a different pathway. nih.gov Copper(I) iodide (CuI) is a common catalyst for coupling 4-iodopyrazoles with alcohols or amines. nih.gov The mechanism is thought to involve the coordination of the nucleophile (e.g., an alcohol) and the iodopyrazole to the copper center. This is followed by a process that leads to the formation of the new C-O or C-N bond and the release of the product.

The choice of ligands and solvents is critical in controlling the outcome of metal-catalyzed reactions.

Ligands: Ligands play a multifaceted role: they stabilize the metal catalyst, prevent its precipitation as metal black, and modulate its electronic and steric properties. rsc.org In copper-catalyzed couplings of 4-iodopyrazoles, phenanthroline-based ligands have been shown to be effective. nih.gov For palladium catalysis, phosphine ligands are common, although ligandless systems promoted by additives have also been developed. preprints.org The ligand can influence the rate of oxidative addition and reductive elimination, and in cases of C-H activation, can be crucial for achieving high regioselectivity. rsc.org

Spectroscopic and Computational Studies in Elucidating 1 Benzyl 4 Iodo 1h Pyrazole

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone for the characterization of novel or synthesized chemical compounds. For 1-Benzyl-4-iodo-1H-pyrazole, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming its identity and purity. cuestionesdefisioterapia.com

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides distinct signals for the different hydrogen atoms in this compound. Specific chemical shifts (δ) are observed for the protons on the pyrazole (B372694) ring, the benzylic methylene (B1212753) (-CH₂-) group, and the phenyl ring. One study reported the following signals in a deuterated chloroform (B151607) (CDCl₃) solvent: a singlet at 5.30 ppm corresponding to the two benzylic protons, a multiplet between 7.20 and 7.43 ppm for the five protons of the phenyl ring, and two singlets for the pyrazole ring protons at 7.43 ppm and 7.55 ppm.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Benzyl (B1604629) -CH₂- | 5.30 | Singlet (s) |

| Phenyl -C₆H₅ | 7.20 - 7.43 | Multiplet (m) |

| Pyrazole H-3/H-5 | 7.43 | Singlet (s) |

Note: Data sourced from a study conducted in CDCl₃. Assignment of the two pyrazole proton signals can be ambiguous without further 2D NMR data.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, signals are expected for the pyrazole ring carbons, the benzyl methylene carbon, and the phenyl ring carbons. Published data shows signals at 144.7, 135.9, 133.7, 129.1, 128.5, and 128.0 ppm, which are characteristic of the aromatic carbons in the pyrazole and phenyl rings. A signal at 56.6 ppm is attributed to the benzylic methylene carbon. The carbon atom at position 4, bonded to iodine (C-4), is expected to have a chemical shift around 60.8 ppm, as observed in structurally similar compounds like 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. semanticscholar.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Pyrazole C-3 | 144.7 |

| Pyrazole C-5 | 133.7 |

| Pyrazole C-4 (Iodo-substituted) | Not explicitly reported, expected ~60.8 ppm |

| Benzyl -CH₂- | 56.6 |

| Benzyl C-ipso | 135.9 |

Note: Data sourced from a study conducted in CDCl₃. The assignment of aromatic carbons is tentative without specific 2D NMR correlation data.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. Specific ¹⁵N NMR data for this compound is not widely reported. However, analysis of related compounds such as 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole shows distinct signals for the two nitrogen atoms at -186.1 ppm (N-1) and -77.5 ppm (N-2), referenced against nitromethane. semanticscholar.org This indicates that the two nitrogen atoms in the pyrazole ring are in significantly different electronic environments, which is expected due to one being a pyrrole-type nitrogen (N-1) and the other being a pyridine-type nitrogen (N-2). semanticscholar.orgresearchgate.net

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY experiments would confirm the coupling between adjacent protons, though in this molecule, most signals are singlets or complex multiplets.

HSQC would correlate each proton signal with its directly attached carbon atom, for example, linking the signal at 5.30 ppm to the benzylic carbon at 56.6 ppm.

HMBC would reveal long-range (2-3 bond) correlations, which are essential for confirming the substitution pattern, such as the connection between the benzylic protons and the C-5 and N-1 atoms of the pyrazole ring.

While these techniques are standard for structural verification, specific 2D NMR experimental data for this compound is not detailed in the surveyed literature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the aromatic rings and the C-I bond. Expected absorptions include C-H stretching for the aromatic rings (typically above 3000 cm⁻¹), C=C stretching within the aromatic rings (around 1450-1600 cm⁻¹), and a C-I stretching vibration, which is expected at lower frequencies, around 775 cm⁻¹. Studies on the parent 4-iodo-1H-pyrazole have helped in understanding the vibrational frequencies associated with the iodinated pyrazole ring. mdpi.comsemanticscholar.org

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and elemental formula. scispace.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the chemical formula.

For this compound, the nominal molecular weight is 284.10 g/mol . sigmaaldrich.comscbt.com HRMS analysis has confirmed its elemental composition, with a measured m/z value that closely matches the calculated value for the protonated molecule [M+H]⁺.

Interactive Data Table: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

|---|

This precise measurement provides strong evidence for the chemical formula C₁₀H₉IN₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Computational Chemistry Approaches

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic data. mdpi.comacs.org For pyrazole derivatives, DFT calculations are routinely used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental spectra to aid in signal assignment and structural confirmation. mdpi.comsemanticscholar.org

Analyze Electronic Properties: Investigate the molecule's electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are important for understanding reactivity.

While specific DFT studies focusing solely on this compound are not prominent in the literature, extensive computational work has been performed on related systems, such as 4-halogenated-1H-pyrazoles and other N1-substituted pyrazoles. mdpi.comsci-hub.se These studies have established the reliability of DFT methods (e.g., B3LYP and ωB97XD functionals) for predicting the properties of this class of compounds, justifying their application for a deeper understanding of this compound. mdpi.commdpi.comacs.org

Density Functional Theory (DFT) Calculations for Structural Optimization and Spectroscopic Predictions

Density Functional Theory (DFT) has become a powerful method for investigating the structural and electronic properties of pyrazole derivatives. mdpi.com By applying DFT, researchers can accurately predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for validation. science.govresearchgate.net

Structural Optimization: DFT calculations, commonly using functionals like B3LYP or ωB97XD with basis sets such as 6-31G**(d) or cc-pVTZ, are employed to determine the most stable conformation (optimized geometry) of this compound in the gas phase. sci-hub.stsemanticscholar.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The optimized structure helps in understanding the spatial arrangement of the benzyl group relative to the pyrazole ring and the influence of the iodine substituent on the ring's planarity.

Spectroscopic Predictions: DFT is also used to predict spectroscopic data. The calculation of harmonic vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectral bands. science.govscience.gov Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C) for comparison with experimental spectra. science.gov

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, also derived from DFT calculations, provides insights into the molecule's chemical reactivity and electronic transitions. science.gov The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's stability and its potential as an electronic material.

Table 1: Common Parameters in DFT Calculations for Pyrazole Derivatives

| Parameter | Description | Common Methods/Basis Sets | Reference |

|---|---|---|---|

| Geometry Optimization | Calculation of the lowest energy molecular structure, providing bond lengths and angles. | B3LYP/6-31G**(d), ωB97XD/cc-pVTZ | sci-hub.stsemanticscholar.org |

| Vibrational Frequencies | Prediction of IR and Raman active vibrational modes. | B3LYP/6-311++G(d,p) | mdpi.comscience.gov |

| NMR Chemical Shifts | Calculation of ¹H and ¹³C NMR spectra. | GIAO method with B3LYP functional | science.gov |

| Electronic Properties | Determination of HOMO, LUMO, and the energy gap. | TD-DFT, B3LYP/6-311++G(d,p) | science.gov |

Studies on Tautomerism and Intermolecular Interactions

Tautomerism: Pyrazole and its derivatives can exhibit annular prototropic tautomerism, where a proton migrates between the two nitrogen atoms (N1 and N2). globalresearchonline.netencyclopedia.pub This phenomenon is a critical feature influencing the chemical and physical properties of many pyrazoles. nih.gov However, in this compound, the presence of the benzyl group covalently bonded to the N1 nitrogen atom precludes this type of tautomerism. The substitution at N1 effectively "locks" the structure, preventing the interconversion that is characteristic of N-unsubstituted pyrazoles. globalresearchonline.net While annular tautomerism is absent, studies on related compounds like 4-benzyl-1H-pyrazole show that different conformers can interconvert through the rotation of the benzyl substituent around the C-C bond. researchgate.net

Intermolecular Interactions: The structure of this compound allows for various non-covalent interactions that govern its solid-state packing and behavior in solution. While classical hydrogen bonding (N-H···N) that leads to dimers or catemers in unsubstituted pyrazoles is not possible, other interactions are significant. nih.govmdpi.com The aromatic rings (both benzyl and pyrazole) can engage in π-π stacking interactions. Additionally, the iodine atom at the C4 position can act as a halogen bond donor, forming interactions with electron-rich atoms. The pyridine-like nitrogen (N2) can act as a hydrogen bond acceptor, potentially interacting with solvent molecules or other C-H donors in the crystal lattice. nih.gov Theoretical studies on similar pyrazole systems have shown that intermolecular processes, often mediated by solvent molecules, have lower energy barriers than intramolecular ones. mdpi.comencyclopedia.pub

Molecular Modeling and Docking Studies (e.g., for target binding)

Molecular modeling and docking studies are computational techniques used to predict how a molecule like this compound might bind to a biological target, typically a protein or enzyme. researchgate.net This approach is fundamental in medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Target Identification and Docking: The pyrazole scaffold is a well-known "privileged structure" in drug discovery, found in compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. globalresearchonline.net Pyrazole derivatives have been identified as potent inhibitors of various enzymes, particularly protein kinases. Docking simulations for pyrazole-based compounds often target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov

In a typical docking study, a 3D model of this compound would be computationally placed into the active site of a target protein. The software then calculates the most favorable binding poses and estimates the binding affinity (docking score). These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and amino acid residues in the target's active site. The benzyl group could fit into a hydrophobic pocket, while the pyrazole core could form hydrogen bonds or other polar interactions. researchgate.net While specific docking studies for this compound are not extensively published, research on analogous compounds provides a strong basis for its potential as a bioactive agent.

Table 2: Examples of Protein Targets for Pyrazole-Based Compounds in Docking Studies

| Compound Class | Protein Target | Therapeutic Area | Reference |

|---|---|---|---|

| 1H-Pyrazole-1-carbothioamide derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | Cancer | nih.gov |

| Halogenated 1,5-diphenyl-1H-pyrazoles | Fungal Cytochrome P450 | Antifungal | researchgate.net |

| Substituted Pyrazoles | Various Kinases | Cancer, Inflammation | |

| 1-Benzylpiperidine derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | acs.org |

Applications and Advanced Materials Incorporating 1 Benzyl 4 Iodo 1h Pyrazole

Building Block in the Synthesis of Complex Heterocyclic Systems

1-Benzyl-4-iodo-1H-pyrazole's utility as a foundational molecule is particularly evident in its application in the synthesis of complex heterocyclic systems. lookchem.commdpi.com The presence of the iodine atom allows for a variety of coupling and substitution reactions, enabling the construction of intricate molecular frameworks. evitachem.com

Pyrazole-Fused Heterobicyclic Systems

Research has demonstrated the role of iodo-pyrazoles, including this compound, as key intermediates in the creation of pyrazole-fused heterobicyclic systems. researchgate.netnih.gov These fused systems are of significant interest due to their presence in numerous biologically active molecules. The synthesis often involves multi-step sequences, where the iodo-pyrazole is functionalized and subsequently cyclized to form bicyclic structures. For instance, derivatives of 4-iodopyrazole (B32481) have been instrumental in the synthesis of pyrazole-fused molecules through methods like ring-closing metathesis (RCM). researchgate.netnih.gov

Construction of Novel Molecular Architectures

The reactivity of the C-I bond in this compound makes it a prime candidate for palladium-catalyzed cross-coupling reactions, a powerful tool for constructing novel molecular architectures. rsc.org This allows for the introduction of various aryl and other functional groups at the 4-position of the pyrazole (B372694) ring, leading to the development of compounds with unique three-dimensional structures. rsc.orgacs.org These reactions are often highly chemoselective, with the C-I bond reacting preferentially, leaving other parts of the molecule intact for further transformations. rsc.org This controlled, stepwise functionalization is crucial for building complex and precisely defined molecular entities.

Intermediate in the Synthesis of Bioactive Molecules

The significance of this compound extends prominently into the realm of medicinal chemistry, where it serves as a key intermediate in the synthesis of bioactive molecules. lookchem.comchemimpex.com Its structural motifs are found in various compounds with potential therapeutic applications. lookchem.com

Precursor for Pharmaceutical Leads

This compound is a valuable precursor for the development of new pharmaceutical leads. lookchem.comnetascientific.com The pyrazole core is a well-established scaffold in medicinal chemistry, known to be present in numerous drugs. nih.govsemanticscholar.orgglobalresearchonline.net The benzyl (B1604629) and iodo substituents on this compound provide strategic points for modification, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. lookchem.com

Derivatives of pyrazoles have shown significant promise as both anti-cancer and anti-inflammatory agents. nih.gov The pyrazole structure is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs). nih.govsemanticscholar.org Research has shown that pyrazole derivatives can exhibit anti-inflammatory effects comparable to established drugs like indomethacin (B1671933) and diclofenac. nih.govsemanticscholar.orgdntb.gov.ua

In the context of oncology, pyrazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. nih.gov Studies have explored the synthesis of novel pyrazole derivatives that exhibit cytotoxic effects against various human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.govresearchgate.net The mechanism of action often involves the inhibition of key enzymes or signaling pathways critical for tumor growth and progression.

| Therapeutic Area | Research Finding | Reference Compound(s) |

| Anti-cancer | Pyrazole derivatives can inhibit key enzymes involved in cancer progression. | Doxorubicin, Cisplatin, Etoposide |

| Anti-inflammatory | Pyrazole derivatives have shown anti-inflammatory activity comparable to standard drugs. | Indomethacin, Diclofenac Sodium, Celecoxib (B62257) |

Derivatization towards Enzyme Inhibitors

The structural framework of this compound is amenable to derivatization to create potent and selective enzyme inhibitors. The ability to introduce diverse substituents allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of drug design. vulcanchem.com Pyrazole derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), monoamine oxidase B (MAO-B), and protein kinases, which are important targets for treating inflammation, neurodegenerative diseases, and cancer. researchgate.netnih.govnih.gov The iodine atom, in particular, can be leveraged for covalent inhibition or to enhance binding affinity through halogen bonding. evitachem.com

Agrochemical Development

This compound serves as a crucial building block in the synthesis of novel agrochemicals. chemimpex.comlookchem.com Its unique molecular structure, featuring a pyrazole core, a benzyl group, and an iodine atom, allows for the creation of compounds with potent fungicidal and insecticidal properties. chemimpex.com The presence of the pyrazole ring is a key feature in many biologically active compounds used in agriculture. nih.govglobalresearchonline.net

Research has demonstrated that derivatives of this compound can be effective in protecting crops. chemimpex.com The iodine atom at the C4 position is particularly important as it provides a reactive site for further chemical modifications, enabling the synthesis of a diverse range of agrochemical candidates. lookchem.com This allows for the fine-tuning of the molecule's biological activity to target specific pests and pathogens, potentially leading to the development of more effective and selective crop protection solutions. chemimpex.comnetascientific.com

Derivatization Strategies for Enhanced Functionality

The chemical reactivity of this compound, particularly the carbon-iodine bond, makes it an ideal scaffold for creating a wide array of derivatives with enhanced properties.

Introduction of Diverse Substituents via Cross-Coupling

The iodine atom on the pyrazole ring of this compound serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone for introducing a wide range of substituents onto the pyrazole core, thereby modulating the compound's electronic and steric properties.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck-Mizoroki couplings, are prominently used. rsc.orgclockss.org In the Suzuki-Miyaura reaction, the iodopyrazole is coupled with aryl or heteroaryl boronic acids to form C-C bonds, leading to the synthesis of 1-benzyl-4-aryl(heteroaryl)pyrazoles. rsc.org For instance, coupling with phenylboronic acid can be achieved in the presence of a palladium catalyst. rsc.org Similarly, the Heck-Mizoroki reaction allows for the introduction of alkenyl groups by reacting the iodopyrazole with various alkenes. clockss.org

Copper-catalyzed coupling reactions have also proven effective for the C-O bond formation. For example, the reaction of 4-iodo-1H-pyrazoles with alcohols, mediated by a copper(I) iodide (CuI) catalyst, yields 4-alkoxypyrazoles. nih.govsemanticscholar.org These reactions often utilize a ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and are sometimes facilitated by microwave irradiation to improve reaction times and yields. nih.govsemanticscholar.org

The following table summarizes examples of cross-coupling reactions performed on this compound and related iodopyrazoles:

| Reaction Type | Catalyst/Reagents | Substituent Introduced | Reference |

| Suzuki-Miyaura | Pd(OAc)₂, Phenylboronic acid | Phenyl | rsc.org |

| Heck-Mizoroki | Pd(OAc)₂, P(OEt)₃, Methyl acrylate | Alkenyl | clockss.org |

| C-O Coupling | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, Alcohol | Alkoxy | nih.govsemanticscholar.org |

| Sonogashira | Phenylacetylene | Phenylethynyl | researchgate.netresearchgate.net |

These cross-coupling strategies provide a powerful toolbox for chemists to synthesize a vast library of pyrazole derivatives from a single, readily accessible starting material, paving the way for the discovery of new functional molecules.

Creation of Fluorescent Pyrazole Derivatives

The pyrazole scaffold is a well-established core for the development of fluorescent materials. nih.govajrconline.org By strategically modifying this compound, it is possible to create novel fluorescent probes and dyes. The synthesis of these derivatives often involves the cross-coupling reactions mentioned previously to introduce chromophoric and fluorophoric groups.

For example, the introduction of styryl groups via cross-coupling can lead to the formation of styrylpyrazoles, which have been shown to exhibit strong blue-light emissions. nih.gov The fluorescence properties of these molecules can be tuned by the nature of the substituents on the pyrazole and the styryl moieties. Intramolecular charge transfer (ICT) phenomena are often responsible for the observed fluorescence, and the introduction of electron-donating or electron-withdrawing groups can significantly alter the emission wavelengths and quantum yields. nih.gov

Research has shown that 1,3-diphenyl-1H-pyrazole derivatives can serve as a basis for fluorescent compounds. grafiati.com The derivatization of the pyrazole ring allows for the creation of push-pull systems, where electron-donating and electron-withdrawing groups are strategically placed to enhance fluorescence. This can lead to compounds with large Stokes shifts and solvatochromic properties, where the emission color changes with the polarity of the solvent. chim.it The versatility of the pyrazole core, combined with the reactivity of the iodo-substituent, makes this compound a valuable precursor for the synthesis of tailored fluorescent materials for applications in bioimaging and materials science. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives is a cornerstone of medicinal and agricultural chemistry. rsc.orgnih.gov Traditional methods often involve the condensation of hydrazines with 1,3-dicarbonyl compounds. rsc.org However, the drive towards green and sustainable chemistry is pushing for the development of more efficient and environmentally friendly protocols. sarthi-maharashtragov.in

Recent advancements focus on one-pot syntheses, the use of less hazardous reagents, and reactions in aqueous media or under solvent-free conditions. sarthi-maharashtragov.inmdpi.com For the specific case of 4-iodopyrazoles, methods are being developed to avoid harsh reagents and improve regioselectivity. A notable green method for the iodination of pyrazoles utilizes a system of iodine and hydrogen peroxide in water, which produces water as the only byproduct. researchgate.net Another approach involves the iodocyclization of N-propargyl-N′-tosylhydrazines with molecular iodine, a transition-metal-free method that yields 5-substituted 4-iodo-1-tosylpyrazoles. thieme-connect.com

Future efforts will likely concentrate on catalyst efficiency, such as using in-situ generated palladium nanoparticles in environmentally friendly solvents like PEG-400/H₂O, and expanding the substrate scope of these green methodologies. mdpi.com The development of protocols that offer high atom economy, are cost-effective, and have short reaction times remains a significant goal. researchgate.net

Table 1: Comparison of Synthetic Routes for 4-Iodopyrazoles

| Method | Reagents/Catalyst | Conditions | Advantages | Reference |

| Electrophilic Cyclization | α,β-alkynic hydrazones, I₂ | NaHCO₃ | Good to excellent yields. | metu.edu.tr |

| Green Iodination | Pyrazole, I₂, H₂O₂ | Water | Environmentally friendly, water is the only byproduct. | researchgate.net |

| Iodocyclization | N-propargyl-N′-tosylhydrazines, I₂ | NaHCO₃, warming | Transition-metal-free, efficient. | thieme-connect.com |

| CAN-mediated Iodination | 1-aryl-3-CF₃-1H-pyrazoles, I₂ | CAN | Highly regioselective for 4-iodo derivatives. | researchgate.net |

Exploration of Undiscovered Reactivity Patterns

The 1-benzyl-4-iodo-1H-pyrazole scaffold possesses multiple reactive sites, including the C-I bond, the pyrazole ring, and the benzyl (B1604629) group, making it a versatile platform for chemical exploration. nih.govresearchgate.net The carbon-iodine bond is particularly reactive and serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, to introduce new functional groups at the 4-position. researchgate.net

Future research is expected to uncover new reactivity patterns beyond these established transformations. For instance, the direct C4-O-functionalization of 4-iodopyrazoles through copper-catalyzed coupling with alcohols has been explored, opening avenues for synthesizing novel 4-alkoxypyrazoles. mdpi.comresearchgate.net Investigations into C-H activation, either on the pyrazole ring or the benzyl substituent, could lead to innovative methods for late-stage functionalization, allowing for the rapid diversification of the core structure.

Furthermore, the interplay between the substituents on the pyrazole ring can lead to unexpected reactivity. For example, studies on the oxidative dehydrogenative coupling of pyrazol-5-amines have shown that the presence and timing of iodination can direct the reaction towards selectively forming iodo-substituted azopyrroles. acs.org Exploring such substituent-guided reactivity in this compound could unlock novel synthetic pathways to complex heterocyclic systems. Research into intramolecular reactions, such as copper-catalyzed intramolecular amidation, also points toward new possibilities for creating fused pyrazole structures. researchgate.net

Computational Design and Prediction of New Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and reaction outcomes. imist.mamdpi.com For pyrazole derivatives, DFT calculations are used to study tautomeric stability, electronic properties, and global reactivity descriptors like HOMO-LUMO energy gaps, which correlate with the molecules' reactivity. mdpi.compjoes.com

In the context of this compound, computational studies can accelerate the discovery of new derivatives with desired functionalities. By modeling the electronic structure, researchers can predict how modifications to the benzyl or pyrazole rings will influence the molecule's reactivity and properties. For instance, DFT can help understand the regioselectivity of electrophilic substitution or nucleophilic attack on the pyrazole ring. researchgate.netmdpi.com